molecular formula C17H13BrO2 B14669158 Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate CAS No. 41825-93-8

Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate

Cat. No.: B14669158
CAS No.: 41825-93-8
M. Wt: 329.2 g/mol
InChI Key: OTAKMSOTFNDCPT-UHFFFAOYSA-N
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Description

Methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate is a unique organic compound characterized by a spirocyclic structure. This compound features a cyclopropane ring fused to a fluorene moiety, with a bromine atom and a carboxylate ester group attached. The spirocyclic structure imparts significant strain and reactivity, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate typically involves the Corey–Chaykovsky reaction. This method uses fluorene-9-one azine and dimethyloxosulfonium methylide as starting materials. The reaction proceeds with the formation of a spirocyclopropane intermediate, which is then brominated to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the bromination step can be scaled up using industrial brominating agents under controlled conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an amine derivative, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

Methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting their activity. The bromine atom and carboxylate group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Uniqueness: Methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate is unique due to its specific combination of a cyclopropane ring, fluorene moiety, bromine atom, and carboxylate ester group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

CAS No.

41825-93-8

Molecular Formula

C17H13BrO2

Molecular Weight

329.2 g/mol

IUPAC Name

methyl 1-bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylate

InChI

InChI=1S/C17H13BrO2/c1-20-15(19)17(18)10-16(17)13-8-4-2-6-11(13)12-7-3-5-9-14(12)16/h2-9H,10H2,1H3

InChI Key

OTAKMSOTFNDCPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC12C3=CC=CC=C3C4=CC=CC=C24)Br

Origin of Product

United States

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